(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a chemical compound with the molecular formula C12H18BNO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent in various chemical transformations.
Scientific Research Applications
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Safety and Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include thoroughly washing skin after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if skin irritation occurs or if it comes into contact with the eyes .
Mechanism of Action
Target of Action
The primary target of 4-Aminomethylphenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester is transferred from boron to palladium . This reaction is facilitated by the unique reactivity and low toxicity of the boronic ester .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound also plays a role in protodeboronation, a process that removes the boron moiety from the compound .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The stability of the compound is crucial for its bioavailability and efficacy in the Suzuki-Miyaura coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of a wide range of complex organic compounds .
Action Environment
The action of 4-Aminomethylphenylboronic acid, pinacol ester is influenced by several environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, the compound’s stability and reactivity can be affected by air and moisture .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often through the formation or breaking of boron-oxygen or boron-nitrogen bonds
Cellular Effects
The cellular effects of 4-Aminomethylphenylboronic acid, pinacol ester are not well-studied. Boronic esters are known to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Aminomethylphenylboronic acid, pinacol ester remain to be determined.
Temporal Effects in Laboratory Settings
Boronic esters are generally stable compounds, and their effects on cellular function can be long-lasting
Metabolic Pathways
Boronic esters are known to participate in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Boronic esters can interact with various transporters and binding proteins, influencing their localization or accumulation
Subcellular Localization
Boronic esters can be directed to specific compartments or organelles through various targeting signals or post-translational modifications . The specific subcellular localization of 4-Aminomethylphenylboronic acid, pinacol ester remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Phenols: Produced via oxidation of the boronic ester group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Bis(pinacolato)diboron:
4-Bromoaniline: A precursor in the synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine.
Uniqueness
This compound is unique due to its combination of an amine group and a boronic ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules with high precision.
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUVAGQUKWMDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138500-88-6 | |
Record name | 4-Aminomethylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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